(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
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Overview
Description
(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Functional group modifications: Introduction of the oxygen and nitrogen atoms into the tetracyclic core through various organic reactions such as oxidation and amination.
Final cyclization: Closing the final ring to complete the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or conversion of existing functional groups to higher oxidation states.
Reduction: Removal of oxygen atoms or conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one analogs: Compounds with similar tetracyclic structures but different functional groups.
Other tetracyclic compounds: Compounds with different core structures but similar complexity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10?,11-,13+/m1/s1 |
InChI Key |
SWZMSZQQJRKFBP-ZNVNOEFISA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@]34CC2C=CC3=CC(=O)O4 |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Pictograms |
Irritant |
Synonyms |
allonorsecurinine allosecurinine securinan-11-one securinine securinine methiodide securinine nitrate |
Origin of Product |
United States |
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